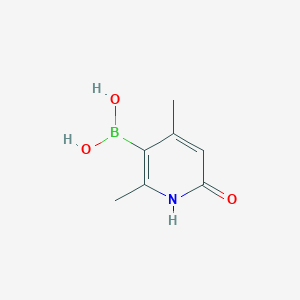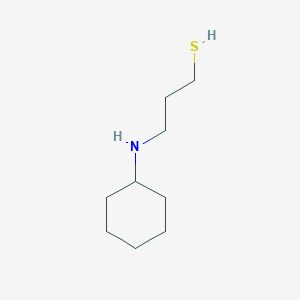
3-(Cyclohexylamino)propane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclohexylamino)propane-1-thiol is an organic compound with the molecular formula C9H19NS It is characterized by the presence of a cyclohexylamino group attached to a propane-1-thiol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylamino)propane-1-thiol typically involves the reaction of cyclohexylamine with 3-chloropropane-1-thiol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(Cyclohexylamino)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and bases like sodium hydroxide are commonly used.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Cyclohexylamine and propane-1-thiol.
Substitution: Thioethers.
科学的研究の応用
3-(Cyclohexylamino)propane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of 3-(Cyclohexylamino)propane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein function and activity. This interaction can modulate various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
3-(Cyclohexylamino)-1-propanesulfonic acid (CAPS): Used as a buffering agent in biochemistry.
N-Cyclohexyl-2-hydroxy-3-aminopropanesulfonic acid (CAPSO): Another buffering agent with similar properties.
Uniqueness
3-(Cyclohexylamino)propane-1-thiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to its sulfonic acid counterparts. This makes it valuable in applications where thiol-specific reactions are required.
特性
CAS番号 |
3592-79-8 |
|---|---|
分子式 |
C9H19NS |
分子量 |
173.32 g/mol |
IUPAC名 |
3-(cyclohexylamino)propane-1-thiol |
InChI |
InChI=1S/C9H19NS/c11-8-4-7-10-9-5-2-1-3-6-9/h9-11H,1-8H2 |
InChIキー |
RDYRRCJNRVLTLR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NCCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



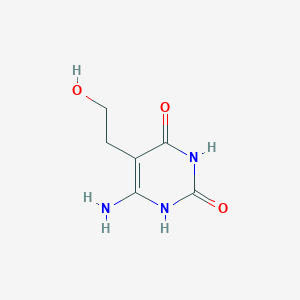
![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13996730.png)
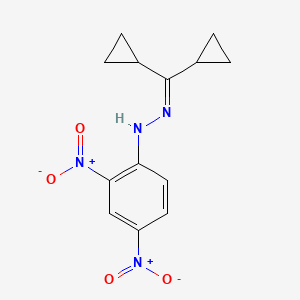
![6-(Benzylamino)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13996745.png)
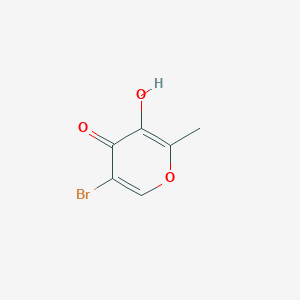

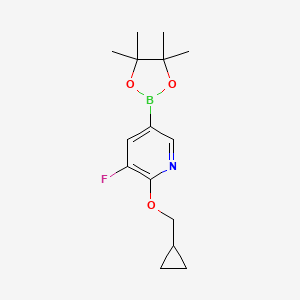

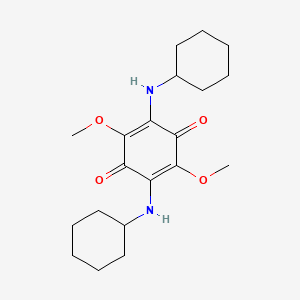

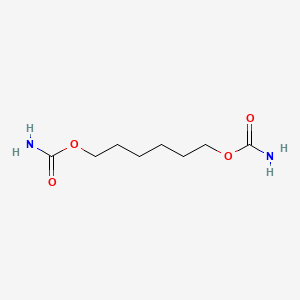
![3-[(3-Nitrophenyl)methoxy]aniline](/img/structure/B13996789.png)
